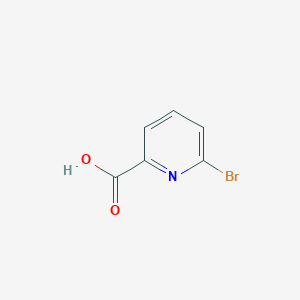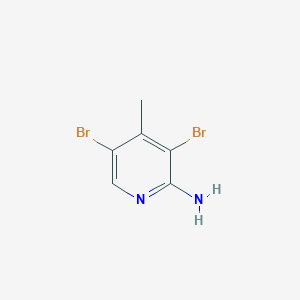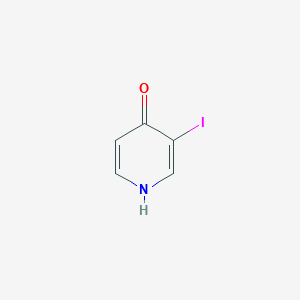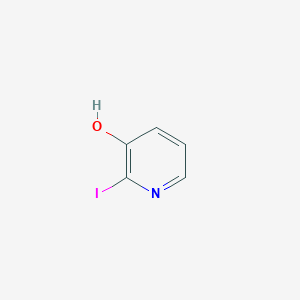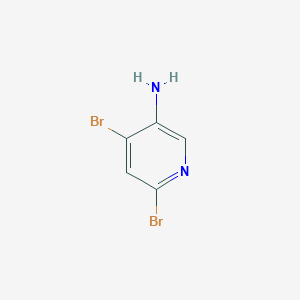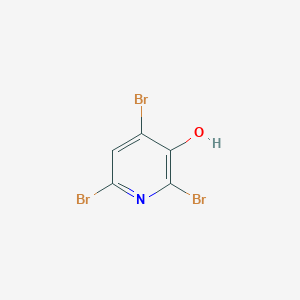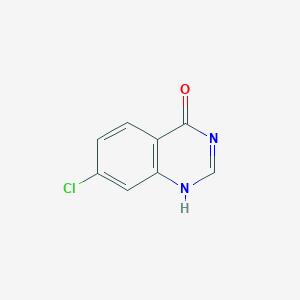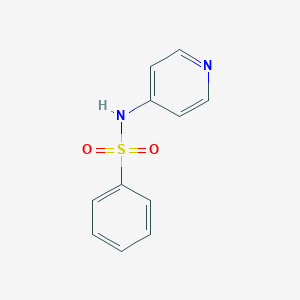
3-Acetylthiophene-2-carboxylic acid
Overview
Description
3-Acetylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 13657-90-4 . It has a molecular weight of 170.19 and is typically in powder form .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Acetylthiophene and carbon dioxide . There are also other synthetic routes available .Molecular Structure Analysis
The molecular formula of this compound is C7H6O3S . The InChI code for this compound is 1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10) .Chemical Reactions Analysis
The reactions of carboxylic acid derivatives, including this compound, have witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 152-153 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis Applications
3-Acetylthiophene-2-carboxylic acid has been utilized in various synthesis applications. For instance, it has been involved in the synthesis of arotinolol hydrochloride, a compound obtained through reactions involving thiophene, which was then used to produce 5-(2-mercapto-4-thiazolyl)-2-thiophene formamide, eventually leading to arotinolol hydrochloride (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Additionally, thiophene derivatives have been synthesized for use in electrochemical DNA sensors, highlighting their potential in biotechnological applications (S. Kang, Ji‐Heung Kim, J. An, Eun Kyu Lee, Jun-Hoe Cha, Geunbae Lim, Yong Soon Park, & D. Chung, 2004).
Water-Soluble Polythiophene Carboxylic Acids
Research on water-soluble poly(3-thiophene acetic acid) (P3TAA) and its copolymers has been conducted. These water-soluble polythiophene carboxylic acids were studied for their properties in solutions through potentiometric titration, viscosity measurements, and UV-visible spectroscopy, suggesting their potential in material science and polymer research (Kim, Li Chen, Gong, & Y. Osada, 1999).
Fluorescence Applications
This compound derivatives have been explored in fluorescence applications. A fluorescence turn-on chemosensor was developed for the detection and bioimaging of Al(3+) in living cells. This demonstrates the potential of thiophene derivatives in bioimaging and analytical chemistry (Shilang Gui, Yanyan Huang, Fang Hu, Yulong Jin, Guanxin Zhang, Liu-shui Yan, Deqing Zhang, & R. Zhao, 2015).
Electrochemical Detection
The compound has been utilized in the electrochemical detection of copper ions. A study using a modified conducting copolymer electrode containing thiophene demonstrated high selectivity for copper ions, illustrating the material's utility in environmental monitoring and analytical applications (Meng Lin, M. Cho, W. Choe, Y. Son, & Youngkwan Lee, 2009).
Microbial Tolerance Studies
In microbiology, studies on microbial mechanisms of tolerance to weak acid stress have highlighted the role of carboxylic acids like thiophene derivatives in understanding microbial adaptation. This research impacts medicine, food safety, and environmental science (N. Mira & Miguel C. Teixeira, 2013).
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 3-Acetylthiophene-2-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
Biochemical Analysis
Biochemical Properties
3-Acetylthiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in the synthesis of thiophene-based drugs, which exhibit anticancer, anti-inflammatory, and antimicrobial properties . The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which undergo chemical transformations to yield the desired products.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression that affect cell proliferation and differentiation . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, this compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of thiophene derivatives. It interacts with enzymes and cofactors that facilitate these metabolic processes, influencing metabolic flux and the levels of specific metabolites . For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can be further utilized or excreted by the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Properties
IUPAC Name |
3-acetylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIOEXFJFFVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356012 | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13657-90-4 | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


